

Application Note: Gene Expression Analysis After (R,R)-MK 2866 (Enobosarm) Treatment

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Compound of Interest		
Compound Name:	(R,R)-MK 287	
Cat. No.:	B1673838	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R,R)-MK 2866, also known as Enobosarm or Ostarine, is a non-steroidal, orally bioavailable Selective Androgen Receptor Modulator (SARM).[1][2][3] SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[4][5] Unlike traditional anabolic steroids, (R,R)-MK 2866 is designed to bind to the AR in specific tissues, such as muscle and bone, with high affinity and efficacy, while having a reduced effect on other tissues like the prostate.[1][4][6] This tissue selectivity gives it potential therapeutic applications for conditions like muscle wasting (cachexia), sarcopenia, and osteoporosis.[3][7][8]

The mechanism of action involves binding to the AR, which then translocates to the cell nucleus and modulates the transcription of target genes.[1] This alteration in gene expression is the basis for its anabolic effects.[1][9] For researchers studying the efficacy and molecular mechanisms of (R,R)-MK 2866, analyzing its impact on the transcriptome is crucial. This application note provides a comprehensive overview and detailed protocols for conducting gene expression analysis, specifically using RNA sequencing (RNA-Seq), in response to (R,R)-MK 2866 treatment.

Mechanism of Action: Signaling Pathway

(R,R)-MK 2866 exerts its effects by directly interacting with the androgen receptor. Upon binding, the ligand-receptor complex undergoes a conformational change, translocates into the

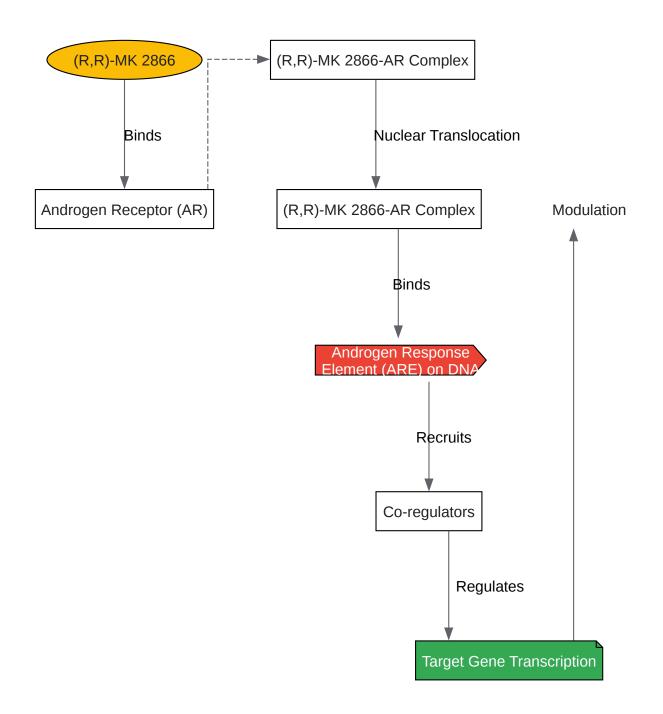


Methodological & Application

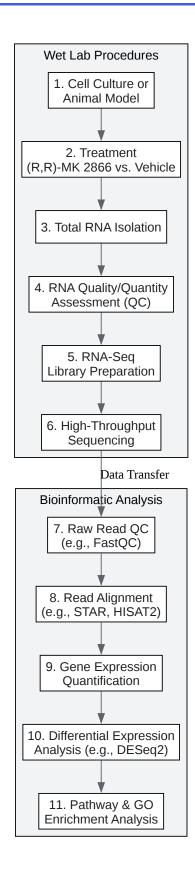
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nucleus, and binds to specific DNA sequences known as Androgen Response Elements (AREs). This action recruits a suite of co-activator and co-repressor proteins, ultimately leading to the up- or down-regulation of target gene transcription.[4][7] In preclinical models, Enobosarm has been shown to activate AR-target genes while inhibiting the expression of Estrogen Receptor (ER)-target genes in breast cancer models.[10][11]









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